Methylurea-D6

Mass Spectrometry Internal Standard Isotope Dilution

Methylurea-D6 (CAS 56683-43-3) is a stable isotope-labeled analog of methylurea featuring six deuterium substitutions across methyl and amine positions, yielding molecular formula C₂D₆N₂O and molecular weight 80.12 g/mol. Commercial specifications require ≥98% chemical purity and 98 atom% D isotopic enrichment.

Molecular Formula C2H6N2O
Molecular Weight 80.12 g/mol
Cat. No. B12402333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylurea-D6
Molecular FormulaC2H6N2O
Molecular Weight80.12 g/mol
Structural Identifiers
SMILESCNC(=O)N
InChIInChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3
InChIKeyXGEGHDBEHXKFPX-SQOCRZMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylurea-D6 Procurement Guide: Deuterated Isotopologue Specifications and Analytical Differentiation


Methylurea-D6 (CAS 56683-43-3) is a stable isotope-labeled analog of methylurea featuring six deuterium substitutions across methyl and amine positions, yielding molecular formula C₂D₆N₂O and molecular weight 80.12 g/mol . Commercial specifications require ≥98% chemical purity and 98 atom% D isotopic enrichment . This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analyses of methylurea and its metabolites in complex biological matrices .

Why Unlabeled Methylurea or Alternative Urea Derivatives Cannot Substitute for Methylurea-D6 in Quantitative MS Workflows


Unlabeled methylurea (MW 74.08 g/mol) cannot function as an internal standard for itself because it is indistinguishable from the target analyte by mass spectrometry. Structurally analogous urea derivatives (e.g., N,N'-dimethylurea, thiourea) exhibit distinct chromatographic retention behaviors and ionization efficiencies relative to methylurea, introducing uncorrectable matrix effect variability [1]. Regulatory bioanalytical method validation guidelines explicitly require stable isotope-labeled internal standards with ≥3 mass unit difference for co-eluting correction of extraction loss, chromatographic variation, and ionization suppression—criteria only Methylurea-D6 satisfies among available methylurea isotopologues [2].

Methylurea-D6 Comparative Performance Evidence: Quantitative Differentiation Data


Molecular Weight Differentiation: Methylurea-D6 (+6 Da) vs Unlabeled Methylurea

Methylurea-D6 possesses a molecular weight of 80.12 g/mol, representing a +6.04 Da mass increment over unlabeled methylurea (74.08 g/mol) . This exceeds the FDA-recommended minimum of ≥3 mass units for stable isotope-labeled internal standards in LC-MS/MS assays, ensuring complete baseline mass spectral separation between analyte and internal standard signals [1].

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Enrichment Specification: Methylurea-D6 98 atom% D vs Unlabeled Methylurea

Methylurea-D6 is commercially supplied with certified isotopic enrichment of 98 atom% D across six deuterium positions . This high enrichment ensures negligible isotopic cross-contribution to the analyte channel during MRM quantification [1]. Unlabeled methylurea contains 0% deuterium enrichment (natural abundance ²H ~0.015%), providing no isotopic differentiation capability.

Isotope Dilution Quantitative Analysis Product Specification

Nitrosation Reaction Rate: Methylurea in D₂O (kH/kD = 3.5) Kinetic Isotope Effect

Kinetic studies on methylurea nitrosation in D₂O solvent reveal an isotopic effect of kH/kD = 3.5 for the rate-controlling proton transfer step [1]. This class-level data demonstrates that deuteration at exchangeable positions alters reaction kinetics by a factor of 3.5. Note: This measurement was performed on unlabeled methylurea in deuterated solvent, not on Methylurea-D6 directly. Direct comparative kinetic data for Methylurea-D6 vs unlabeled methylurea in a common solvent system is not available in the current literature.

Reaction Mechanism Kinetic Isotope Effect Nitrosation

Chromatographic H/D Isotope Effect: Deuterated Analytes Elute Earlier in GC-MS

Charge-free gaseous molecules labeled with deuterium elute earlier than their protium analogs from most GC stationary phases, a phenomenon quantified as the chromatographic H/D isotope effect (hdIEc = tR(H)/tR(D)). Reported hdIEc values range from 1.0009 to 1.0400 across various compound classes [1]. Analytes labeled with ¹³C, ¹⁵N, or ¹⁸O exhibit almost identical retention times and lack this chromatographic differentiation. Note: No Methylurea-D6-specific retention time data was identified; this represents class-level evidence applicable to deuterated small molecules.

Chromatographic Separation GC-MS Isotope Effect

Deuterium Kinetic Isotope Effect: General Class-Level Evidence for Metabolic Stability

Replacement of hydrogen with deuterium reduces the rate of biotransformation via the kinetic isotope effect (KIE), with carbon-deuterium bonds exhibiting higher activation energy for cleavage than carbon-hydrogen bonds [1]. This property underlies the development of deuterated pharmaceuticals with improved metabolic stability [2]. Note: No direct metabolic stability comparison data (e.g., t½ in microsomes, intrinsic clearance) was identified in the literature specifically for Methylurea-D6 versus unlabeled methylurea. The evidence presented is class-level inference only.

Metabolic Stability Pharmacokinetics Deuterium KIE

Methylurea-D6 Application Scenarios: Where Procurement Delivers Verifiable Value


LC-MS/MS Quantification of Methylurea in Biological Matrices Using Isotope Dilution

Methylurea-D6 serves as the optimal SIL-IS for accurate quantification of methylurea in plasma, urine, or tissue homogenates. The +6 Da mass differential provides complete MS channel separation without cross-talk interference . Addition prior to sample extraction corrects for analyte loss during SPE/LLE, chromatographic retention variability, and ionization suppression from co-eluting matrix components [1].

Methylamine-to-Methylurea Metabolic Pathway Tracing Studies

Methylurea-D6 enables definitive tracing of the methylamine-to-methylurea metabolic conversion pathway via mass spectrometric detection of the +6 Da labeled product. This approach distinguishes endogenously produced methylurea from exogenously administered labeled precursor, supporting pharmacokinetic ADME studies .

GC-MS Method Development Leveraging Chromatographic H/D Isotope Effect

In GC-MS applications requiring separation of labeled and unlabeled species, Methylurea-D6's deuterium content produces earlier elution relative to unlabeled methylurea due to the chromatographic H/D isotope effect . This property enables distinct peak resolution without requiring different stationary phases, unlike ¹³C-labeled analogs which co-elute with the native analyte.

Reaction Mechanism Elucidation via Deuterium Kinetic Isotope Effect

Methylurea-D6 can be employed as a mechanistic probe in studies investigating rate-determining steps involving C-H/C-D bond cleavage. The heavier deuterium substitution alters reaction kinetics, and comparative rate measurements between Methylurea-D6 and unlabeled methylurea can provide evidence for transition state characterization .

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